
Potassium osmate(VI) dihydrate
Overview
Description
Potassium osmate(VI) dihydrate is an inorganic compound with the chemical formula K₂OsO₄·2H₂O. It is a diamagnetic purple solid that contains osmium in the +6 oxidation state. This compound is known for its solubility in water and methanol, forming pink and blue solutions, respectively. This compound is widely used as a reagent and catalyst in various chemical reactions, particularly in the synthesis of osmium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium osmate(VI) dihydrate can be synthesized by reducing osmium tetroxide with ethanol in the presence of potassium hydroxide. The reaction is as follows: [ 2 \text{OsO}_4 + \text{C}_2\text{H}_5\text{OH} + 5 \text{KOH} \rightarrow \text{CH}_3\text{CO}_2\text{K} + 2 \text{K}_2[\text{OsO}_2(\text{OH})_4] ] Another method involves the alkaline oxidative fusion of osmium metal .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The use of osmium tetroxide and ethanol in the presence of potassium hydroxide remains the standard method .
Chemical Reactions Analysis
Catalytic Dihydroxylation of Alkenes
Potassium osmate(VI) dihydrate serves as a precursor to osmium tetroxide (OsO₄), which catalyzes the syn-dihydroxylation of alkenes to form vicinal diols. This reaction is stereospecific and proceeds via a cyclic osmate ester intermediate .
Mechanism:
-
Oxidation of Os(VI) to Os(VIII) :
In aqueous basic media, K₂OsO₄ reacts with cooxidants (e.g., N-methylmorpholine N-oxide, selenoxides) to regenerate OsO₄ . -
Cyclic Osmaoxetane Formation :
OsO₄ reacts with alkenes to form a bicyclic osmate ester . -
Hydrolysis :
The osmate ester hydrolyzes to yield the diol and regenerate Os(VI) .
Key Features:
-
Asymmetric Dihydroxylation : Chiral ligands (e.g., cinchona alkaloids) induce enantioselectivity, achieving >90% ee for terminal alkenes .
-
Substrate Scope : Effective for cyclic internal alkenes (e.g., lactams, dioxines) and heteroaromatic acrylates .
Substrate | Product | Conditions | Enantiomeric Excess (ee) |
---|---|---|---|
Styrene | (R,R)-1,2-Diphenylethane-1,2-diol | OsO₄, NMO, chiral ligand | 92% |
Hexahydropyran | cis-Diol | K₂OsO₄·2H₂O, tert-butanol/H₂O | N/A |
Oxidative Cleavage of Olefins
K₂OsO₄·2H₂O facilitates the oxidative cleavage of alkenes to ketones or carboxylic acids under acidic or neutral conditions .
Reaction Pathway:
-
Dihydroxylation : Initial formation of vicinal diol.
-
Oxidative Cleavage : Further oxidation with agents like H₂O₂ cleaves the C–C bond .
Reduction:
K₂OsO₄·2H₂O is reduced to lower oxidation states (e.g., Os(IV)) by alcohols or selenides, forming osmium intermediates critical for catalytic cycles .
Substitution:
The octahedral [OsO₂(OH)₄]²⁻ ion undergoes ligand exchange with amines or phosphines, forming stable osmium complexes .
Reaction with Selenides and Selenoxides
Selenides (R₂Se) act as cooxidants, regenerating OsO₄ while forming selenoxides (R₂SeO) in equilibrium .
This equilibrium enables sustainable catalytic cycles, reducing reliance on stoichiometric oxidants like K₃Fe(CN)₆ .
Hazard and Stability Considerations
Scientific Research Applications
Potassium osmate(VI) dihydrate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in the asymmetric dihydroxylation of olefins, a key reaction in organic synthesis.
Biology: It is employed in the preparation of osmium complexes for voltammetric analysis of polysaccharides.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the synthesis of carboranylated diols and other complex molecules
Mechanism of Action
Potassium osmate(VI) dihydrate exerts its effects primarily through its role as a catalyst. In the oxidative cleavage of olefins, it facilitates the formation of ketones and carboxylic acids by providing an osmium center that can undergo redox cycling. The molecular targets include olefins and other unsaturated compounds, and the pathways involve the formation of osmium-oxo intermediates .
Comparison with Similar Compounds
Sodium hexachloroosmate: Another osmium compound used in similar catalytic applications.
Osmium tetroxide: Used in oxidation reactions but is more volatile and toxic.
Potassium dioxidodioxoosmium dihydrate: Similar in structure and reactivity to potassium osmate(VI) dihydrate
Uniqueness: this compound is unique due to its stability, solubility in water and methanol, and its effectiveness as a catalyst in asymmetric dihydroxylation reactions. Its ability to form stable osmium-oxo intermediates makes it particularly valuable in organic synthesis .
Biological Activity
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) is an inorganic compound notable for its diverse applications in chemical synthesis and biological research. It is particularly recognized for its catalytic properties, especially in the oxidation of organic compounds. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.
This compound is a diamagnetic purple solid that is highly soluble in water. It contains osmium in the +6 oxidation state, which is crucial for its reactivity. The primary mechanism of action involves the dihydroxylation of olefins, where potassium osmate acts as a catalyst. This reaction not only facilitates the formation of new compounds but also plays a significant role in stereoselective synthesis.
Target and Mode of Action
- Target : Olefins
- Mode of Action : The compound interacts with olefins through dihydroxylation, resulting in the formation of vicinal diols.
Biochemical Pathways
The biochemical pathways affected by this compound are extensive. Its use in asymmetric dihydroxylation reactions allows for the synthesis of complex organic molecules, including chiral compounds essential in pharmaceuticals.
Key Reactions
- Oxidation : Potassium osmate acts as an oxidizing agent, converting olefins to ketones and carboxylic acids.
- Reduction : It can be reduced to lower oxidation states, facilitating various synthetic pathways.
- Substitution : Participates in substitution reactions to form osmium-ligand complexes.
Toxicity and Safety Considerations
Despite its utility, this compound is highly toxic. It poses significant health risks if mishandled, including potential carcinogenic effects due to osmium exposure. Safety protocols must be strictly followed when working with this compound, including the use of fume hoods and personal protective equipment.
1. Asymmetric Dihydroxylation
A study demonstrated the effectiveness of this compound in catalyzing asymmetric dihydroxylation reactions, leading to high yields of chiral products. The reaction conditions were optimized to enhance selectivity and efficiency.
Reaction Conditions | Yield (%) | Selectivity |
---|---|---|
Temperature: 0°C | 92 | 98% |
Time: 24 hours |
2. Application in Medicinal Chemistry
Research has explored the potential applications of this compound in medicinal chemistry, particularly for synthesizing new drug candidates. The compound's ability to facilitate complex organic transformations makes it a valuable tool in drug development.
Q & A
Q. What are the critical stability considerations for handling potassium osmate(VI) dihydrate in air-sensitive reactions?
This compound is hygroscopic and decomposes in humid environments. Store it in a desiccator under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture, as these conditions may trigger hazardous reactions, including the release of toxic osmium tetroxide (OsO₄) . For air-sensitive catalytic applications (e.g., asymmetric dihydroxylation), pre-dry solvents and reagents, and use Schlenk-line techniques to maintain inert atmospheres .
Q. How does this compound function as a catalyst in Sharpless Asymmetric Dihydroxylation (AD)?
In AD reactions, this compound acts as a precursor to generate osmium tetroxide in situ, which catalyzes the stereoselective addition of hydroxyl groups to alkenes. Optimize reaction conditions by:
- Ligand selection : Chiral ligands like (DHQD)₂PHAL enhance enantioselectivity .
- Co-oxidants : Use N-methylmorpholine N-oxide (NMO) or K₃Fe(CN)₆ to regenerate OsO₄ from spent Os(VI) species .
- Solvent choice : Tert-butanol/water mixtures improve solubility and reaction rates .
Monitor reaction progress via TLC or HPLC to ensure complete conversion and minimize over-oxidation.
Q. What analytical techniques are recommended for characterizing this compound and its reaction products?
Q. How can researchers mitigate risks when toxicity data for this compound are incomplete?
While acute toxicity data are limited, assume osmium compounds are hazardous due to OsO₄ formation. Implement:
- Engineering controls : Fume hoods for weighing and reactions .
- PPE : Nitrile gloves, safety goggles, and N99/P2 respirators during handling .
- Waste protocols : Neutralize residues with aqueous sodium thiosulfate to reduce OsO₄ .
Validate safety protocols using surrogate osmium compounds and consult GHS guidelines .
Q. What decomposition products form under thermal or oxidative stress, and how are they managed?
Thermal degradation (>200°C) produces K₂O and OsO₄ vapors, while reaction with acids releases toxic OsO₄ gas . Mitigation strategies include:
- Controlled heating : Use oil baths instead of open flames.
- Scrubber systems : Trap OsO₄ with alkaline solutions (e.g., 10% NaOH) .
- Real-time monitoring : Employ gas sensors for OsO₄ detection in lab air .
Q. How can contradictions in physicochemical data (e.g., solubility) be resolved experimentally?
Published solubility data are sparse. Determine solubility empirically:
Prepare saturated solutions in water, ethanol, and THF.
Filter undissolved solids and quantify dissolved Os via ICP-OES .
Cross-validate with gravimetric analysis after solvent evaporation .
Document temperature and humidity conditions, as hydration state affects solubility .
Q. What role does this compound play in electrochemical sensor fabrication?
In hybrid nanocomposites, it enhances electron transfer kinetics. Example methodology:
- Electrode modification : Mix K₂OsO₄·2H₂O with nanocellulose and drop-cast onto glassy carbon .
- Performance validation : Use cyclic voltammetry (CV) to measure redox activity with K₃[Fe(CN)₆] as a probe .
Optimize Os loading (0.1–1.0 wt%) to balance conductivity and stability.
Q. What challenges arise in synthesizing this compound, and how are they addressed?
Synthesis from OsO₄ and KOH often yields impurities like K₂OsO₅. Improve purity by:
- Recrystallization : Use ethanol/water mixtures at 4°C to isolate K₂OsO₄·2H₂O crystals .
- Drying protocols : Vacuum-dry at 50°C to retain hydration stoichiometry .
Characterize intermediates via XANES to confirm Os(VI) oxidation state .
Q. How does this compound compare to osmium tetroxide in oxidation reactions?
While OsO₄ is more reactive, K₂OsO₄·2H₂O offers safer handling and slower release of active Os species. Trade-offs include:
Parameter | K₂OsO₄·2H₂O | OsO₄ |
---|---|---|
Toxicity | Moderate | High |
Stability | Air-stable | Volatile |
Reactivity | Tunable via pH | Rapid |
Use K₂OsO₄·2H₂O for prolonged reactions requiring controlled oxidation . |
Q. What advanced applications exploit the redox properties of this compound?
Properties
IUPAC Name |
dipotassium;dioxido(dioxo)osmium;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODWNOPHMXOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4K2O6Os | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693853 | |
Record name | Potassium osmate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10022-66-9 | |
Record name | Potassium osmate(VI) dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium osmate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM OSMATE DIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM OSMATE(VI) DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2BWQ2TYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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